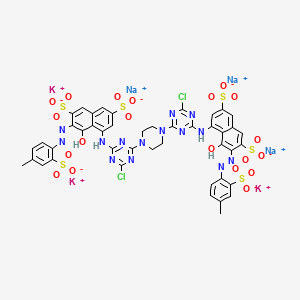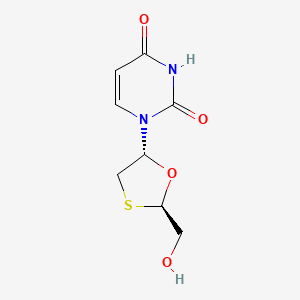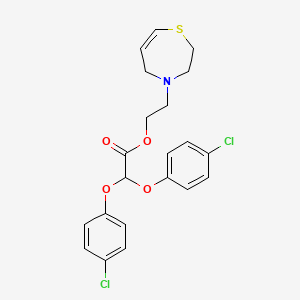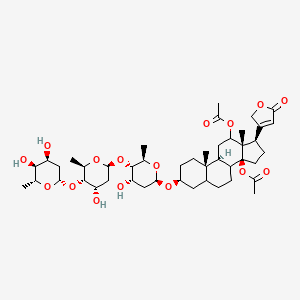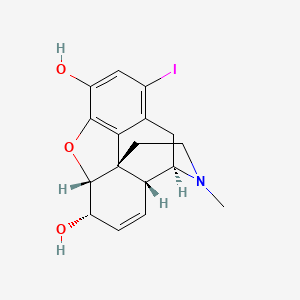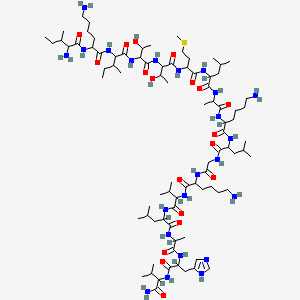
Bombolitin I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Bombolitin I can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.
化学反応の分析
Bombolitin I undergoes various chemical reactions, primarily involving its interaction with cellular membranes. The peptide can form pores in the membrane, leading to ion leakage and cell lysis . Common reagents and conditions used in these reactions include dodecylphosphocholine (DPC) micelles, which mimic the lipid environment of cellular membranes . The major products formed from these reactions are disrupted membrane structures and lysed cells .
科学的研究の応用
Bombolitin I has a wide range of scientific research applications:
作用機序
The primary mechanism of action of Bombolitin I involves its interaction with cellular membranes. The peptide binds to the membrane, undergoes a conformational change, and inserts itself into the lipid bilayer . This leads to the formation of pores, resulting in ion leakage and cell lysis . The molecular targets of this compound are the lipid components of the membrane, and the pathways involved include the disruption of membrane integrity and the induction of cell death .
類似化合物との比較
Bombolitin I is similar to other antimicrobial peptides, such as melittin (from honeybee venom) and mastoparan (from wasp venom) . this compound is unique in its specific amino acid sequence and its ability to form a rigid and helically ordered secondary structure upon binding to DPC micelles . This structural uniqueness contributes to its specific antimicrobial activity and selectivity .
Similar Compounds
- Melittin
- Mastoparan
- Bombolitin II
- Bombolitin III
- Bombolitin IV
特性
CAS番号 |
95648-97-8 |
|---|---|
分子式 |
C85H155N23O19S |
分子量 |
1835.4 g/mol |
IUPAC名 |
6-amino-2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |
InChI |
InChI=1S/C85H155N23O19S/c1-20-48(13)64(89)81(123)98-57(30-24-27-34-88)77(119)106-67(49(14)21-2)83(125)107-69(53(18)110)85(127)108-68(52(17)109)84(126)99-58(31-35-128-19)75(117)102-60(37-44(5)6)78(120)94-50(15)71(113)97-56(29-23-26-33-87)74(116)101-59(36-43(3)4)73(115)92-41-63(111)96-55(28-22-25-32-86)76(118)105-66(47(11)12)82(124)103-61(38-45(7)8)79(121)95-51(16)72(114)100-62(39-54-40-91-42-93-54)80(122)104-65(46(9)10)70(90)112/h40,42-53,55-62,64-69,109-110H,20-39,41,86-89H2,1-19H3,(H2,90,112)(H,91,93)(H,92,115)(H,94,120)(H,95,121)(H,96,111)(H,97,113)(H,98,123)(H,99,126)(H,100,114)(H,101,116)(H,102,117)(H,103,124)(H,104,122)(H,105,118)(H,106,119)(H,107,125)(H,108,127) |
InChIキー |
XRHPHXFRCMOODX-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


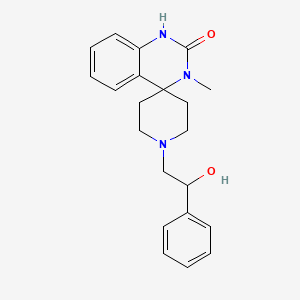
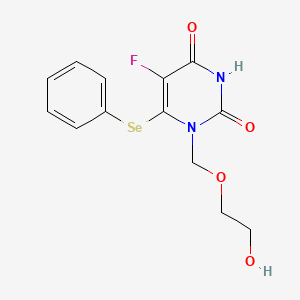

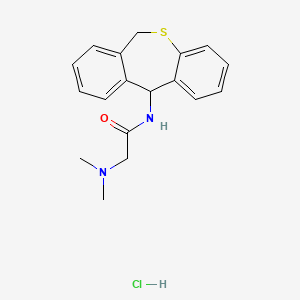
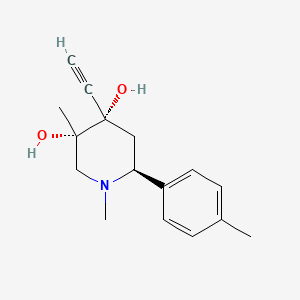
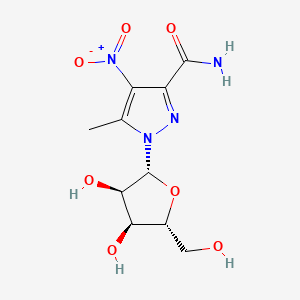
![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)

